Methyl 4-bromo-2,6-dichlorobenzoate

Organic Synthesis Esterification Process Chemistry

Methyl 4-bromo-2,6-dichlorobenzoate is a strategic polyhalogenated building block featuring a 2,6-dichloro-4-bromo substitution that enforces ortho-steric shielding. The >10³-fold reactivity difference between the para-Br and ortho-Cl sites enables site-selective Suzuki coupling at the 4-position under mild conditions, leaving the 2,6-dichloro groups intact for late-stage diversification. Synthesized via a high-yield (98.1%) esterification procedure, this building block delivers 98% purity with multi-method QC (NMR, HPLC, GC). Ideal for pharmaceutical and agrochemical programs requiring sequential functionalization of sterically congested aromatic scaffolds with full batch traceability.

Molecular Formula C8H5BrCl2O2
Molecular Weight 283.93 g/mol
CAS No. 232275-53-5
Cat. No. B6326198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2,6-dichlorobenzoate
CAS232275-53-5
Molecular FormulaC8H5BrCl2O2
Molecular Weight283.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
InChIKeyJEOFIYOVYSTDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2,6-dichlorobenzoate (CAS 232275-53-5): A Strategic 2,6-Dichlorobenzoate Building Block with Orthogonal Halogen Reactivity


Methyl 4-bromo-2,6-dichlorobenzoate (C₈H₅BrCl₂O₂, MW 283.93) is a polyhalogenated benzoate ester featuring a distinctive 2,6-dichloro substitution pattern with an additional para-bromo group [1]. This substitution architecture establishes a predictable ortho-directing steric environment that selectively shields the 2- and 6-positions while preserving the para-bromo site for selective cross-coupling reactions [2]. The compound serves as a strategic intermediate in pharmaceutical and agrochemical research programs requiring sequential functionalization of a sterically congested aromatic scaffold [1].

Why Generic 2,6-Dichlorobenzoates Cannot Replace Methyl 4-bromo-2,6-dichlorobenzoate in Sequential Functionalization Schemes


Substituting a non-brominated analog such as methyl 2,6-dichlorobenzoate for methyl 4-bromo-2,6-dichlorobenzoate eliminates the critical orthogonality between the para-position and the 2,6-dichloro sites. The 2,6-dichloro substitution pattern imposes significant steric hindrance that substantially reduces the reactivity of both the ortho positions and the adjacent ester carbonyl toward nucleophilic attack [1]. Without the para-bromo group, direct functionalization of the 4-position in a 2,6-dichlorobenzoate scaffold typically requires harsh conditions or alternative multi-step sequences that compromise overall yield [2]. The presence of the bromine atom at the 4-position provides a well-established synthetic handle for cross-coupling methodologies that proceed under milder conditions than those required for activation of the less reactive aryl chlorides [3].

Quantitative Differentiation Evidence for Methyl 4-bromo-2,6-dichlorobenzoate in Synthetic Route Selection


High-Yield Esterification from 4-Bromo-2,6-dichlorobenzoic Acid Under Mild Conditions

Methyl 4-bromo-2,6-dichlorobenzoate is synthesized from 4-bromo-2,6-dichlorobenzoic acid via esterification with iodomethane, achieving a 98.1% yield under mild conditions (room temperature, 6 h, K₂CO₃ in acetonitrile) . In contrast, the synthesis of the non-brominated analog methyl 2,6-dichlorobenzoate from 2,6-dichlorobenzoic acid using dimethyl carbonate/DABCO requires elevated temperature (90 °C, 10 h) to reach comparable conversion, indicating that the para-bromo derivative can be produced under energetically milder and operationally simpler conditions [1].

Organic Synthesis Esterification Process Chemistry

Batch Consistency and Purity Profile Verified by Multi-Method QC

Commercial batches of methyl 4-bromo-2,6-dichlorobenzoate are routinely supplied at 98% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This multi-method verification stands in contrast to the typical QC practices for simpler analogs like methyl 2,6-dichlorobenzoate, which are more frequently offered without comprehensive, batch-specific analytical certificates .

Quality Control Analytical Chemistry Procurement Specification

Regioselective Functionalization Potential via Orthogonal Halogen Reactivity

The ortho-chloro substituents in methyl 4-bromo-2,6-dichlorobenzoate are expected to exhibit markedly reduced reactivity in Pd-catalyzed cross-couplings compared to the para-bromo group due to steric shielding [1]. In general, unactivated aryl bromides undergo Suzuki-Miyaura coupling ~10³ to 10⁴ times faster than aryl chlorides under identical catalytic conditions [2]. The presence of ortho-chloro groups further suppresses reactivity at the 2- and 6-positions, leaving the para-bromo as the exclusive reactive site for mild cross-coupling. In contrast, methyl 2,6-dichlorobenzoate lacks a bromine handle and requires harsher conditions for any successful cross-coupling [1].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Strategic Utility as a Blocking Group Intermediate in Complex Molecule Synthesis

The 2,6-dichloro substitution pattern in methyl 4-bromo-2,6-dichlorobenzoate serves as a temporary blocking strategy that prevents undesired electrophilic attack at ortho positions during subsequent transformations, a tactic explicitly described in patent literature for the synthesis of complex aromatic compounds [1]. This approach enables a linear synthetic sequence where the para-bromo handle is elaborated first, followed by late-stage manipulation of the chloro blocking groups. Analogs lacking the 2,6-dichloro pattern (e.g., methyl 4-bromo-2-chlorobenzoate) offer only partial steric protection, increasing the risk of regioisomeric byproducts and reducing overall yield [2].

Protecting Group Strategy Process Chemistry Agrochemical Synthesis

Priority Application Scenarios for Methyl 4-bromo-2,6-dichlorobenzoate Based on Verified Evidence


Sequential Biaryl Synthesis via Orthogonal Suzuki-Miyaura Coupling

Leverage the >10³-fold reactivity difference between the para-Br and ortho-Cl groups [1] to execute a site-selective Suzuki coupling at the 4-position under mild conditions, leaving the 2,6-dichloro sites intact for subsequent functionalization. This strategy is particularly valuable for constructing complex biaryl pharmacophores where precise control over substitution pattern is required, as demonstrated in the synthesis of diarylamide derivatives .

Late-Stage Diversification of Sterically Hindered Aromatic Cores

Employ the 2,6-dichloro pattern as a steric blocking group during early synthetic steps, then remove or functionalize these chlorine atoms in a late-stage diversification step. The high-yield (98.1%) esterification procedure ensures efficient preparation of the building block at scale, while the documented 98% purity with multi-method QC supports reproducible outcomes in medicinal chemistry campaigns.

Process Development for Agrochemical Intermediates

The compound's robust synthesis under ambient conditions (RT, 6 h) with high yield makes it an attractive intermediate for agrochemical process research. The dual ortho-chloro blocking strategy [2] reduces purification steps and improves overall process mass intensity compared to less-substituted analogs.

Building Block Sourcing for Regulated Pharmaceutical Research

When sourcing building blocks for GLP or GMP pharmaceutical development, the availability of batch-specific QC certificates including NMR, HPLC, and GC provides the documented traceability required for regulatory filings and ensures reproducibility across multi-batch synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-2,6-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.